REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]([OH:10])=O)=[C:6]([F:11])[C:5]([F:12])=[C:4]([F:13])[C:3]=1[F:14].S(Cl)(Cl)=O.[Mg].C(OCC)(=O)[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23].C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC.C1C=CC=CC=1.O.C(Cl)(Cl)(Cl)Cl.C(O)C>[F:11][C:6]1[C:5]([F:12])=[C:4]([F:13])[C:3]([F:14])=[C:2]([F:1])[C:7]=1[C:8]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[O:10]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C(=O)O)F)F)F)F
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
71.6 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 40 hours
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
After repetition of evaporation with benzene (900 ml×2)
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in 500 ml of ether
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After 17 hours of stirring at the same temperature
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the reaction solution was evaporated to dryness under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1,500 ml of ether
|
Type
|
ADDITION
|
Details
|
To this was added dropwise the above acid chloride at room temperature
|
Type
|
WAIT
|
Details
|
followed by 63 hours
|
Duration
|
63 h
|
Type
|
STIRRING
|
Details
|
of stirring at the same temperature
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction solution was washed with 10% citric acid and water in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
subsequently evaporating the solvent
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was purified by distillation under a reduced pressure (10 mmHg, 118°-120° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C(=C(C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |